1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide
CAS No.: 877825-84-8
Cat. No.: VC5302156
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28
* For research use only. Not for human or veterinary use.
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide - 877825-84-8](/images/structure/VC5302156.png)
Specification
CAS No. | 877825-84-8 |
---|---|
Molecular Formula | C9H14N2O2S |
Molecular Weight | 214.28 |
IUPAC Name | 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide |
Standard InChI | InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,6-7,10H2,1H3 |
Standard InChI Key | DWCPYDOKYHSAOI-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)CC1=CC=CC=C1CN |
Introduction
Chemical Identity and Structural Properties
IUPAC Name and Molecular Formula
The compound is systematically named 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide with the molecular formula C₉H₁₄N₂O₂S . Its hydrochloride salt adopts the formula C₉H₁₅ClN₂O₂S .
Structural Features
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Core Structure: A phenyl ring substituted with an aminomethyl group at the ortho position and a methylsulfonamide moiety .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 214.29 g/mol (free base) | |
250.75 g/mol (hydrochloride) | ||
Density | 1.194–1.28 g/cm³ (predicted) | |
Boiling Point | 118°C at 0.3 mmHg (analog) | |
LogP (Partition Coeff.) | 2.32 |
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
A method adapted from etoricoxib intermediate synthesis involves coupling 4-bromophenylmethylsulfone with acetylene derivatives using Pd(F6-acac)₂ and Xantphos in anhydrous toluene . Yields reach 84% under optimized conditions (80–100°C, 18–20 h) .
Grignard Reagent Approach
Reaction of 6-methylpyridin-3-yl trifluoromethanesulfonate with tert-butylmagnesium chloride in THF generates intermediates, which are subsequently mesylated and reduced .
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid in acetone, followed by recrystallization to achieve 95% purity .
Pharmacological Applications
Antibacterial Activity
Sulfonamides historically target dihydropteroate synthase (DHPS). Computational models suggest moderate binding affinity (ΔG = −7.2 kcal/mol) to DHPS, though experimental validation is pending .
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Industrial and Research Relevance
Patent Landscape
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